molecular formula C7H6BrN3 B6306277 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1427413-92-0

6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B6306277
CAS No.: 1427413-92-0
M. Wt: 212.05 g/mol
InChI Key: ZXVNXGBBBLDGKP-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material sciences. The presence of bromine and methyl groups on the triazole and pyridine rings, respectively, imparts unique chemical properties that can be exploited in various chemical reactions and applications.

Mechanism of Action

Result of Action

Some studies suggest that related compounds may have antifungal activities , indicating potential biological activity for this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis method suggests potential for industrial application. The method’s efficiency and eco-friendliness make it a promising candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted triazolo[4,3-a]pyridines can be formed.

    Oxidation Products: Oxidation can lead to the formation of N-oxides.

    Reduction Products: Reduction can yield partially or fully reduced triazole derivatives.

Scientific Research Applications

6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and methyl groups, which provide distinct steric and electronic effects. These modifications can enhance its binding affinity to specific targets and improve its chemical stability, making it a valuable compound in various research fields.

Properties

IUPAC Name

6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-6(8)2-3-7-10-9-4-11(5)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVNXGBBBLDGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NN=CN12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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